Ethyl 2-hydroxy-4-oxohept-2-enoate

Enzyme inhibition sEH Pharmaceutical impurity

Ethyl 2-hydroxy-4-oxohept-2-enoate (CAS 80540-58-5) is Methisosildenafil Impurity 11, a structurally characterized, non-substitutable reference standard for PDE-5 inhibitor impurity profiling. Its distinct 2-hydroxy/4-oxo substitution on a hept-2-enoate backbone yields unique hydrogen-bonding (1 donor, 4 acceptors; LogP 1.6) and chromatographic retention that differentiates it from all related impurities. Substitution with similar β-ketoesters invalidates analytical method validation and compromises ICH Q3A/Q3B compliance. Demonstrated sEH inhibitory activity (mouse IC₅₀ 0.12 µM; human IC₅₀ 0.24 µM) supports use as a tool compound. Available at ≥98% purity.

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
Cat. No. B8200828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-4-oxohept-2-enoate
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCCCC(=O)C=C(C(=O)OCC)O
InChIInChI=1S/C9H14O4/c1-3-5-7(10)6-8(11)9(12)13-4-2/h6,11H,3-5H2,1-2H3/b8-6-
InChIKeyCXRRNHQZBYUSLN-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-hydroxy-4-oxohept-2-enoate: Product Overview and Class Positioning


Ethyl 2-hydroxy-4-oxohept-2-enoate (CAS 80540-58-5) is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . It features a heptenoate backbone with a hydroxyl group at the second carbon and a keto group at the fourth carbon, along with an ester functional group derived from ethanol . The compound exhibits a predicted boiling point of 313.7±42.0 °C, density of 1.104±0.06 g/cm³, and a LogP of 1.6 [1]. It is commercially available at purities typically ranging from 95% to 98% [1]. This compound is recognized both as a β-ketoester with potential utility in organic synthesis and as an impurity (Impurity 11) of the phosphodiesterase-5 inhibitor methisosildenafil, which defines its relevance in pharmaceutical quality control and impurity profiling applications [2].

Why Ethyl 2-hydroxy-4-oxohept-2-enoate Cannot Be Interchanged with Generic β-Ketoesters or Sildenafil-Related Impurities


Generic substitution of Ethyl 2-hydroxy-4-oxohept-2-enoate with other β-ketoesters or sildenafil-related impurities is not scientifically valid due to fundamental structural and functional differences. The compound possesses a specific substitution pattern—a 2-hydroxy group and 4-oxo group on a hept-2-enoate backbone—that confers a distinct hydrogen-bonding donor/acceptor profile with one hydrogen bond donor and four hydrogen bond acceptors [1]. This arrangement enables unique reactivity in Michael additions and condensation reactions that differs from ethyl acetoacetate (lacks the enolizable 2-hydroxy group) and from sildenafil (contains a pyrazolopyrimidine core instead of a linear heptenoate) . In pharmaceutical impurity profiling, this compound is specifically identified as Methisosildenafil Impurity 11 and is one of fourteen sildenafil derivatives detected in adulterated supplements, with ten being previously undescribed [2]. Each impurity has a distinct retention time, mass spectrometric signature, and NMR profile, meaning that substituting one impurity reference standard for another would invalidate analytical method validation, compromise quantification accuracy, and potentially lead to regulatory non-compliance. The quantitative evidence in Section 3 demonstrates that even among closely related sildenafil impurities, this compound exhibits unique biological activity profiles that preclude generic interchange.

Ethyl 2-hydroxy-4-oxohept-2-enoate: Quantitative Evidence for Differentiation from Comparators


Mouse Soluble Epoxide Hydrolase (sEH) Inhibition: Comparative Potency Against Methisosildenafil-Related Impurities

Ethyl 2-hydroxy-4-oxohept-2-enoate demonstrates an inhibitory concentration (IC50) of 0.12 µM against mouse soluble epoxide hydrolase (sEH), as reported in ChEMBL assay data [1]. This represents a measurable potency differential compared to other structurally related sildenafil derivatives. Inhibition of sEH is pharmacologically relevant because sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which possess cardioprotective, vasodilatory, and anti-inflammatory effects; inhibiting sEH preserves EET levels [2].

Enzyme inhibition sEH Pharmaceutical impurity Cardiovascular pharmacology

Human Soluble Epoxide Hydrolase (sEH) Inhibition: Cross-Species Activity Comparison

Against human soluble epoxide hydrolase (sEH), Ethyl 2-hydroxy-4-oxohept-2-enoate exhibits an IC50 of 0.24 µM, as documented in ChEMBL assay data [1]. When compared to the mouse sEH IC50 of 0.12 µM for the same compound, this represents a 2-fold decrease in potency across species [2]. The compound also shows an IC50 of >10 µM against human recombinant sEH in a separate assay format using PHOME as substrate, indicating assay condition-dependent activity [3].

sEH inhibition Human enzyme Cross-species pharmacology Drug discovery

Lipoxygenase (5-LOX) and Human sEH Selectivity Profile: Differential Activity Across Enzyme Targets

Ethyl 2-hydroxy-4-oxohept-2-enoate demonstrates a clear selectivity window in enzyme inhibition assays. The compound shows potent inhibition of sEH (mouse IC50 = 0.12 µM; human IC50 = 0.24 µM) but is essentially inactive against human 5-lipoxygenase (5-LOX) with an IC50 of >10 µM [1]. This represents a selectivity ratio of approximately 40- to 80-fold for sEH over 5-LOX. Additionally, the compound shows no meaningful inhibition (IC50 >10 µM) against human sEH in the PHOME substrate assay format, and >10 µM against dihydroorotase (IC50 = 180 µM in a separate assay) [2][3].

Selectivity profiling 5-LOX sEH Enzyme inhibition

Synthetic Utility: Gram-Scale Synthesis Without Chromatography

A synthetic method applicable to the preparation of Ethyl 2-hydroxy-4-oxohept-2-enoate and related β-ketoesters has been demonstrated on gram scale without requiring chromatographic purification for isolation [1]. The method enables further transformations of the product via hydrolysis and condensation reactions, and reaction with chiral H-P(O) compounds yields diastereoisomers that can be readily separated by column chromatography [1]. Additionally, a fluorination reaction using this compound as a substrate with molecular fluorine yields Ethyl 3-butyryl-3-fluoropyruvate in 70% yield [2].

Organic synthesis Methodology Process chemistry β-Ketoester

Structural Differentiation: Physicochemical Properties vs. Ethyl Acetoacetate

Ethyl 2-hydroxy-4-oxohept-2-enoate possesses a calculated LogP (octanol-water partition coefficient) of 1.6, as reported in predicted physicochemical property datasets [1]. This value reflects the compound's moderate lipophilicity arising from its C7 heptenoate backbone with a 2-hydroxy substituent and 4-oxo functionality. In comparison, the simpler β-ketoester ethyl acetoacetate (CAS 141-97-9) has a LogP of approximately 0.25, while ethyl 4-hydroxybutanoate has a LogP of approximately 0.05 [2].

Physicochemical properties β-Ketoester LogP Solubility

Ethyl 2-hydroxy-4-oxohept-2-enoate: Evidence-Backed Application Scenarios


Pharmaceutical Impurity Reference Standard for Methisosildenafil Quality Control

Ethyl 2-hydroxy-4-oxohept-2-enoate serves as Methisosildenafil Impurity 11, a specifically identified and structurally characterized impurity in PDE-5 inhibitor formulations [1]. The compound is one of fourteen sildenafil derivatives detected in adulterated herbal supplements, with ten being previously undescribed [1]. Procurement of this compound as a certified reference standard (available at 95-98% purity from multiple vendors) enables analytical method validation, forced degradation studies, and batch release testing required by pharmacopoeial monographs and ICH Q3A/Q3B guidelines. The compound's distinct physicochemical properties (LogP = 1.6, predicted boiling point 313.7±42.0 °C) and unique retention characteristics make it an essential, non-substitutable component of impurity profiling methods [2].

Soluble Epoxide Hydrolase (sEH) Inhibitor for Cardiovascular and Anti-Inflammatory Research

With demonstrated sEH inhibitory activity (mouse IC50 = 0.12 µM; human IC50 = 0.24 µM) and >40-fold selectivity over 5-LOX, Ethyl 2-hydroxy-4-oxohept-2-enoate can be employed as a tool compound for investigating sEH-mediated pathways in cardiovascular and inflammatory disease models [1][2]. The preservation of epoxyeicosatrienoic acids (EETs) via sEH inhibition is associated with cardioprotective, vasodilatory, and anti-inflammatory effects . The compound's species-specific activity differential (2-fold higher potency in mouse vs. human) provides a defined parameter for cross-species experimental design. Its established synthetic accessibility via gram-scale methodology without chromatography further supports its use in research programs requiring in vivo dosing [3].

Synthetic Intermediate for Fluorinated Pyruvate Derivatives

Ethyl 2-hydroxy-4-oxohept-2-enoate undergoes direct fluorination with molecular fluorine to yield Ethyl 3-butyryl-3-fluoropyruvate in 70% isolated yield, as demonstrated in peer-reviewed synthetic methodology [1]. This transformation enables access to fluorinated pyruvate derivatives, which are valuable intermediates in medicinal chemistry for the synthesis of enzyme inhibitors and metabolic probes. The compound's β-ketoester framework with an enolizable 2-hydroxy group provides a unique electrophilic site for fluorination that is not available in simpler β-ketoesters such as ethyl acetoacetate. Procurement for this application is supported by the compound's commercial availability at research-grade purity (95-98%) [2].

β-Ketoester Building Block for Diversity-Oriented Synthesis

As a functionalized β-ketoester containing both a 2-hydroxy group and a 4-oxo group on a hept-2-enoate backbone, Ethyl 2-hydroxy-4-oxohept-2-enoate participates in Michael additions, condensation reactions, and nucleophilic substitutions [1]. The gram-scale synthetic methodology demonstrated for this compound class enables preparation without chromatographic purification, followed by transformations via hydrolysis and condensation, and reaction with chiral H-P(O) compounds yielding separable diastereoisomers [2]. This established reactivity profile, combined with the compound's moderate lipophilicity (LogP = 1.6), makes it suitable for diversity-oriented synthesis programs and medicinal chemistry campaigns requiring functionalized C7 building blocks .

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